molecular formula C12H18N2O2 B8458815 3-amino-N-(3-methoxyphenethyl)propanamide

3-amino-N-(3-methoxyphenethyl)propanamide

Cat. No. B8458815
M. Wt: 222.28 g/mol
InChI Key: HGDQJJIQXOFSCM-UHFFFAOYSA-N
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Patent
US09144557B2

Procedure details

tert-butyl (3-((3-methoxyphenethyl)amino)-3-oxopropyl)carbamate was dissolved in dichloromethane (0.5 mL) then the solution was cooled to 0° C. in an ice bath. Trifluoroacetic acid (300 μL) was added then the solution was allowed to warm slowly to room temperature with stirring. Upon completion of the reaction the solvent is removed under reduced pressure to give crude product which is used without further purification.
Name
tert-butyl (3-((3-methoxyphenethyl)amino)-3-oxopropyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
300 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:21]=[CH:22][CH:23]=1)[CH2:6][CH2:7][NH:8][C:9](=[O:20])[CH2:10][CH2:11][NH:12]C(=O)OC(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[NH2:12][CH2:11][CH2:10][C:9]([NH:8][CH2:7][CH2:6][C:5]1[CH:21]=[CH:22][CH:23]=[C:3]([O:2][CH3:1])[CH:4]=1)=[O:20]

Inputs

Step One
Name
tert-butyl (3-((3-methoxyphenethyl)amino)-3-oxopropyl)carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C(CCNC(CCNC(OC(C)(C)C)=O)=O)C=CC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
300 μL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to room temperature
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction the solvent
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
is used without further purification

Outcomes

Product
Name
Type
Smiles
NCCC(=O)NCCC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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